molecular formula C6H4BCl3O2 B1351441 2,4,5-Trichlorophenylboronic acid CAS No. 220210-55-9

2,4,5-Trichlorophenylboronic acid

Cat. No.: B1351441
CAS No.: 220210-55-9
M. Wt: 225.3 g/mol
InChI Key: FTLYMKDSHNWQKD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,4,5-Trichlorophenylboronic acid is an organoboron compound . It is commonly used as a boron reagent and ligand in organic synthesis . The primary targets of this compound are typically the reactants involved in the chemical reactions it catalyzes .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, as a boron reagent, participates in transmetalation, a process where it transfers its organic group to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Pharmacokinetics

Organoboron compounds like this are generally known for their stability and environmental benignity . These properties can potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable under normal conditions, but it may decompose under light or high temperature . Therefore, it is typically stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, it should be handled with appropriate personal protective equipment to avoid exposure .

Biochemical Analysis

Biochemical Properties

2,4,5-Trichlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a boron reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boronic acid group with the active sites of enzymes, enhancing their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling. Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the context. For example, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by stabilizing their active conformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under inert conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments. Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At high doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Researchers must carefully titrate the dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in the cell, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can affect its concentration and activity in different tissues, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with relevant biomolecules and exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichlorophenylboronic acid
  • 3,4,5-Trichlorophenylboronic acid
  • 4-Chlorophenylboronic acid

Comparison

2,4,5-Trichlorophenylboronic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to other trichlorophenylboronic acids, the 2,4,5-substitution pattern provides distinct electronic and steric properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

(2,4,5-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYMKDSHNWQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400594
Record name 2,4,5-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220210-55-9
Record name 2,4,5-Trichlorophenylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4,5-trichlorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-TRICHLOROPHENYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,4,5-Trichlorophenylboronic acid a crucial component in the synthesis of the Nav1.8 sodium channel modulator PF-1247324?

A1: this compound acts as a key building block in the synthesis of PF-1247324. The research article describes its role in a potassium fluoride-promoted Suzuki−Miyaura coupling reaction. This reaction couples this compound with methyl 6-amino-5-bromopyridine-2-carboxylate in the presence of a palladium catalyst []. This coupling is essential for constructing the final structure of PF-1247324, where the 2,4,5-trichlorophenyl group is directly attached to the pyridine ring. The researchers optimized this step by adding water to the reaction mixture, leading to complete and reliable coupling at room temperature with a high yield [].

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